molecular formula C7H7ClN2O4 B14044308 4-Aminopyridine-2,6-dicarboxylic acid hcl

4-Aminopyridine-2,6-dicarboxylic acid hcl

Cat. No.: B14044308
M. Wt: 218.59 g/mol
InChI Key: FIPOBYFIWFGDGR-UHFFFAOYSA-N
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Description

4-Aminopyridine-2,6-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N2O4·HCl. It is a derivative of pyridine, characterized by the presence of amino and carboxylic acid functional groups at the 4, 2, and 6 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2,6-dicarboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-Aminopyridine-2,6-dicarboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-2,6-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminopyridine-2,6-dicarboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminopyridine-2,6-dicarboxylic acid hydrochloride involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling. The compound’s molecular targets include specific potassium channels, and its pathways involve the modulation of synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxypyridine-2,6-dicarboxylic acid
  • 4-Nitropyridine-2,6-dicarboxylic acid
  • 4-Bromopyridine-2,6-dicarboxylic acid
  • Pyridine-2,6-dicarboxylic acid

Uniqueness

4-Aminopyridine-2,6-dicarboxylic acid hydrochloride is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to inhibit voltage-gated potassium channels sets it apart from other similar compounds, making it a valuable tool in neurological research and potential therapeutic applications .

Properties

Molecular Formula

C7H7ClN2O4

Molecular Weight

218.59 g/mol

IUPAC Name

4-aminopyridine-2,6-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C7H6N2O4.ClH/c8-3-1-4(6(10)11)9-5(2-3)7(12)13;/h1-2H,(H2,8,9)(H,10,11)(H,12,13);1H

InChI Key

FIPOBYFIWFGDGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)N.Cl

Origin of Product

United States

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